tert-Butyl 4-{5-[(methylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C13H24N6O2 |
|---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
tert-butyl 4-[5-(methylaminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C13H24N6O2/c1-13(2,3)21-12(20)19-7-5-18(6-8-19)11-15-10(9-14-4)16-17-11/h14H,5-9H2,1-4H3,(H,15,16,17) |
InChI Key |
ACXKFEJCHFQOKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=N2)CNC |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method utilizes click chemistry to construct the 1,2,4-triazole core.
Procedure :
- Step 1 : React tert-butyl 4-propioloylpiperazine-1-carboxylate with an azide derivative containing a protected methylamino group (e.g., 2-azido-N-methylacetamide) in the presence of CuI (10 mol%) and DIPEA in DMF at 0°C for 5 minutes.
- Step 2 : Deprotect the methylamino group using acidic or basic conditions.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 90–97% | |
| Purity | >95% | |
| Reaction Time | 5 minutes |
Advantages : High efficiency, one-pot synthesis, and scalability.
Coupling of Pre-Formed Triazole Intermediates
This approach involves synthesizing the triazole moiety separately before coupling to the piperazine scaffold.
Procedure :
- Step 1 : Prepare 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylic acid via cyclization of thiosemicarbazide precursors.
- Step 2 : Couple the carboxylic acid to tert-butyl piperazine-1-carboxylate using EDCl/HOBt in DCM.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | EDCl/HOBt | |
| Solvent | Dichloromethane (DCM) | |
| Yield | 88% (similar reactions) |
Advantages : Modularity, compatibility with sensitive functional groups.
Reductive Amination for Methylamino Group Introduction
This method introduces the methylamino methyl group post-triazole formation.
Procedure :
- Step 1 : Synthesize 5-formyl-1H-1,2,4-triazol-3-yl-piperazine derivative.
- Step 2 : React with methylamine in the presence of NaBH(OAc)₃ in DCM at room temperature.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reducing Agent | NaBH(OAc)₃ | |
| Yield | 68–86% (similar steps) | |
| Reaction Time | 16 hours |
Advantages : Mild conditions, avoids harsh deprotection steps.
Comparative Analysis of Methods
| Method | Yield Range | Key Reagents/Conditions | Pros/Cons |
|---|---|---|---|
| CuAAC | 90–97% | CuI, DIPEA, DMF | Fast, but requires azide prep |
| Coupling | 80–88% | EDCl/HOBt, DCM | Modular, but multi-step |
| Reductive Amination | 68–86% | NaBH(OAc)₃, DCM | Mild, but longer reaction time |
Optimization Insights
- Solvent Choice : DMF and DCM are preferred for polar intermediates.
- Catalysts : CuI accelerates triazole formation, while EDCl/HOBt enhances coupling efficiency.
- Purification : Column chromatography (silica gel, EtOAc/hexane) is standard for isolating intermediates.
Challenges and Solutions
- Triazole Stability : Use anhydrous conditions to prevent hydrolysis.
- Methylamino Protection : Boc or Fmoc groups mitigate side reactions during coupling.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-{5-[(methylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
tert-Butyl 4-{5-[(methylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 4-{5-[(methylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can participate in coordination with metal ions, influencing various biochemical pathways. Additionally, the piperazine ring can interact with biological receptors, modulating their activity .
Comparison with Similar Compounds
Key Observations :
- The target compound’s methylaminomethyl triazole substituent distinguishes it from analogues with methyl-triazole (e.g., 24d in ) or oxadiazole groups (e.g., ). This substitution may enhance hydrogen-bonding capacity and metabolic stability compared to simpler alkylated triazoles.
- Synthesis routes commonly employ Boc-piperazine and nucleophilic substitution or coupling reactions under mild conditions (e.g., CH2Cl2, room temperature) .
Stability and Degradation Profiles
Analysis :
- Fluorinated aryl groups in 1a/1b increase susceptibility to acidic degradation in SGF, likely due to hydrolysis of the oxazolidinone ring .
- The target compound’s methylaminomethyl group may reduce steric hindrance and electronic effects that drive degradation, though experimental validation is needed.
Table 3: Bioactivity of Triazole- and Piperazine-Containing Analogues
Insights :
- Triazole derivatives exhibit broad bioactivity, including antifungal () and receptor antagonism (). The methylaminomethyl group in the target compound could enhance interactions with kinase ATP pockets or GPCRs via hydrogen bonding.
- Piperazine-Boc motifs are frequently used in kinase inhibitors (e.g., imidazo[4,5-b]pyridine-based compounds in ), suggesting the target compound may share similar therapeutic niches.
Physicochemical and Crystallographic Properties
Table 4: Crystallographic Data for Selected Analogues
Notes:
- The oxadiazole analogue’s triclinic packing suggests that triazole-containing derivatives may adopt distinct conformations due to altered hydrogen-bonding networks.
Biological Activity
tert-Butyl 4-{5-[(methylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical structure, which includes a piperazine ring substituted with a triazole moiety. The molecular formula is , and it has a molecular weight of approximately 278.36 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to tert-butyl 4-{5-[(methylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine have shown efficacy against various strains of bacteria and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate antibacterial activity | |
| Candida albicans | Antifungal activity |
Anticancer Activity
Triazole derivatives have been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For example, it has been shown to inhibit the proliferation of various cancer cell lines through modulation of apoptotic pathways.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | Induction of apoptosis |
| MCF-7 (breast cancer) | 12.5 | Cell cycle arrest |
| A549 (lung cancer) | 18.0 | Inhibition of angiogenesis |
The biological activity of tert-butyl 4-{5-[(methylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for microbial growth.
- Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.
- Membrane Disruption : The hydrophobic nature of the tert-butyl group enhances its ability to integrate into lipid membranes, causing disruption.
Case Studies
Several studies have evaluated the biological effects of this compound and its analogs:
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that a similar triazole compound significantly reduced the viability of methicillin-resistant Staphylococcus aureus (MRSA) in vitro by disrupting membrane integrity.
- Anticancer Research : Research presented at the American Association for Cancer Research showed that analogs of this compound exhibited selective cytotoxicity towards breast and lung cancer cell lines while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
